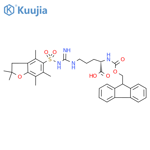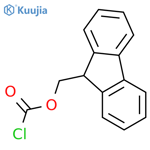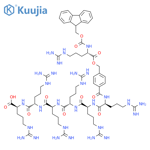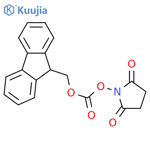- New TFA-free cleavage and final deprotection in Fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol, Organic Letters, 2012, 14(24), 6346-6349
Cas no 91000-69-0 (Fmoc-Arg-OH)
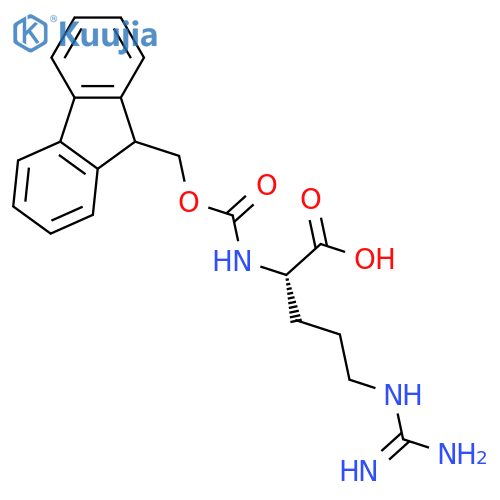
Fmoc-Arg-OH structure
商品名:Fmoc-Arg-OH
CAS番号:91000-69-0
MF:C21H24N4O4
メガワット:396.439664840698
MDL:MFCD00051770
CID:61469
PubChem ID:57651024
Fmoc-Arg-OH 化学的及び物理的性質
名前と識別子
-
- FMOC-L-Arginine
- N-alpha-9-Fluorenylmethoxycarbonyl-L-arginine
- FMOC-Arg-OH
- Fmoc-L-Arg-OH*H2O
- N-α-Fmoc-L-Arginine
- Nα-Fmoc-L-arginine
- PARAGOS 300307
- (2S)-5-(amidinoamino)-2-[(fluoren-9-ylmethoxy)carbonylamino]pentanoic acid
- A-Fmoc-L-Arginine
- Fmoc-Arg(Pmc)-OH
- FMOC-L-ARG-OH
- Nalpha-(9-Fluorenylmethoxycarbonyl)-L-arginine
- Nalpha-Fmoc-L-arginine
- Fmoc-Arg
- Na-Fmoc-L-arginine
- PubChem9999
- N-
- N-A-FMOC-L-ARGININE
- KSC494E9B
- DVBUCBXGDWWXNY-SFHVURJKSA-N
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-guanidino-pentanoic acid
- AM81509
- AB02141
- (2S)-5-(diam
- N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-arginine (ACI)
- (2S)-5-Carbamimidamido-2-([[(9H-fluoren-9-yl)methoxy]carbonyl]amino)pentanoic acid
- N-FMOC-L-arginine
- α-FMOC-L-arginine
- EN300-650965
- HY-W013750
- Fmoc-Arg-OH, >=96.0%
- AKOS015837235
- (2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- SCHEMBL120403
- DB-029817
- N-alpha-FMOC-L-ARGININE
- Na-(9-Fluorenylmethoxycarbonyl)-L-arginine
- (2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
- L-Arginine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- MFCD00051770
- AKOS015906885
- CS-W014466
- AS-14291
- (((9H-fluoren-9-yl)methoxy)carbonyl)-L-arginine
- M03403
- 91000-69-0
- (2S)-5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid
- J-300029
- N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-L-ARGININE
- (S)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-5-GUANIDINOPENTANOIC ACID
- alfa-Fmoc-L-arginine
- DTXSID90369198
- Fmoc-Arg-OH
-
- MDL: MFCD00051770
- インチ: 1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m0/s1
- InChIKey: DVBUCBXGDWWXNY-SFHVURJKSA-N
- ほほえんだ: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CCCNC(N)=N
- BRN: 4828015
計算された属性
- せいみつぶんしりょう: 396.179755g/mol
- ひょうめんでんか: 0
- XLogP3: 1.9
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 回転可能化学結合数: 9
- どういたいしつりょう: 396.179755g/mol
- 単一同位体質量: 396.179755g/mol
- 水素結合トポロジー分子極性表面積: 140Ų
- 重原子数: 29
- 複雑さ: 586
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.2722 (rough estimate)
- ゆうかいてん: 145-150 °C (lit.)
145-160 °C (dec.) - ふってん: 520.14°C (rough estimate)
- フラッシュポイント: No data available
- 屈折率: 1.6620 (estimate)
- PSA: 137.53000
- LogP: 3.82340
- ひせんこうど: 9 º (c=1 DMF 24 ºC)
- 光学活性: [α]/D +9.0±2.0°, c = 1% in DMF
- かんど: Moisture Sensitive
- ようかいせい: 使用できません
Fmoc-Arg-OH セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- 福カードFコード:21
- ちょぞうじょうけん:2-8°C
Fmoc-Arg-OH 税関データ
- 税関コード:29252900
Fmoc-Arg-OH 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046573-100g |
Fmoc-Arg-OH |
91000-69-0 | 98% | 100g |
¥974.00 | 2024-04-25 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F30100-100g |
Fmoc-Arg-OH |
91000-69-0 | 97% | 100g |
¥1396.0 | 2021-09-09 | |
| Enamine | EN300-650965-10.0g |
(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
91000-69-0 | 95% | 10g |
$40.0 | 2023-06-04 | |
| Enamine | EN300-650965-0.05g |
(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
91000-69-0 | 95% | 0.05g |
$19.0 | 2023-06-04 | |
| Enamine | EN300-650965-50.0g |
(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
91000-69-0 | 95% | 50g |
$115.0 | 2023-06-04 | |
| Fluorochem | M03403-10g |
Fmoc-Arg-OH |
91000-69-0 | 95% | 10g |
£27.00 | 2022-02-28 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66665-25g |
Nalpha-Fmoc-L-arginine, 95% |
91000-69-0 | 95% | 25g |
¥5483.00 | 2023-03-09 | |
| Enamine | EN300-650965-1.0g |
(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
91000-69-0 | 95% | 1g |
$24.0 | 2023-06-04 | |
| Enamine | EN300-650965-5.0g |
(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
91000-69-0 | 95% | 5g |
$26.0 | 2023-06-04 | |
| BAI LING WEI Technology Co., Ltd. | J60F620905-5g |
N Alpha-Fmoc-L-arginine |
91000-69-0 | 5g |
¥2720 | 2023-11-24 |
Fmoc-Arg-OH 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 90 min, rt
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatization, Journal of Chromatography, 1990, 514(2), 227-39
合成方法 3
はんのうじょうけん
1.1 Solvents: Water ; 20 min, rt
1.2 Reagents: Amantadine ; rt
1.2 Reagents: Amantadine ; rt
リファレンス
- Sensitive analysis of N-blocked amino acids using high-performance liquid chromatography with paired ion electrospray ionization mass spectrometry, Analytical and Bioanalytical Chemistry, 2018, 410(19), 4725-4735
合成方法 4
はんのうじょうけん
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1 min, rt; 1 h, rt
1.2 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 30 min, rt
1.3 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Water ; 2 h, rt
1.2 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 30 min, rt
1.3 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Water ; 2 h, rt
リファレンス
- Synthesis of an arginine tagged [Cys154-Arg180] fragment of NY-ESO-1: elimination of an undesired by-product using 'in house' resins, Synthesis, 2009, (20), 3460-3466
合成方法 5
はんのうじょうけん
1.1 Reagents: Dicyclohexylamine Solvents: Acetone ; 4 - 5 h, rt
1.2 Reagents: Sodium carbonate Solvents: Acetonitrile , Water ; pH 8, 0 - 5 °C; overnight, 5 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Acetonitrile , Water ; pH 8, 0 - 5 °C; overnight, 5 °C → rt
リファレンス
- Efficient procedure for the preparation of oligomer-free Nα-Fmoc amino acids, Synthetic Communications, 2009, 39(11), 2022-2031
Fmoc-Arg-OH Raw materials
Fmoc-Arg-OH Preparation Products
Fmoc-Arg-OH 関連文献
-
1. A new t-butyl-based acid-labile protecting group for the guanidine function of N α-fluorenylmethoxycarbonyl-arginineT. Johnson,R. C. Sheppard α-fluorenylmethoxycarbonyl-arginine. T. Johnson R. C. Sheppard J. Chem. Soc. Chem. Commun. 1990 1605
-
Eric Valeur,Mark Bradley Chem. Soc. Rev. 2009 38 606
-
André R. Paquette,Sterling R. Payne,Geoffrey A. McKay,Jordan T. Brazeau-Henrie,Micheal G. Darnowski,Anitha Kammili,Federico Bernal,Thien-Fah Mah,Samantha Gruenheid,Dao Nguyen,Christopher N. Boddy RSC Med. Chem. 2022 13 445
-
Anne C. Conibear,Karine Farbiarz,Rupert L. Mayer,Maria Matveenko,Hanspeter K?hlig,Christian F. W. Becker Org. Biomol. Chem. 2016 14 6205
-
André R. Paquette,Sterling R. Payne,Geoffrey A. McKay,Jordan T. Brazeau-Henrie,Micheal G. Darnowski,Anitha Kammili,Federico Bernal,Thien-Fah Mah,Samantha Gruenheid,Dao Nguyen,Christopher N. Boddy RSC Med. Chem. 2022 13 445
91000-69-0 (Fmoc-Arg-OH) 関連製品
- 405-39-0(Z-Lys(Z)-OH)
- 133174-15-9(Fmoc-Cit-OH)
- 1148-11-4(Carbobenzoxyproline)
- 130752-32-8((2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid)
- 201485-38-3(Fmoc-D-hcit-OH)
- 1161-13-3(Z-Phe-OH)
- 154-92-7(N-α-Benzoyl-L-arginine)
- 1152-61-0(Z-Asp-OH)
- 1152-62-1(Z-Met-OH)
- 200344-33-8((2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:91000-69-0)Fmoc-Arg-OH

清らかである:99%/99%
はかる:100g/500g
価格 ($):177.0/621.0
